

H-Phe(4-Ac)-OH: A Versatile Tool in Drug Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Phe(4-Ac)-OH**

Cat. No.: **B554237**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(4-Ac)-OH, chemically known as (S)-2-amino-3-(4-acetylphenyl)propanoic acid or p-acetyl-L-phenylalanine (pAcF), is a non-natural amino acid that has emerged as a powerful tool in drug discovery and development. Its unique keto group provides a bioorthogonal chemical handle for site-specific protein modification, bioconjugation, and the synthesis of novel peptide-based therapeutics. While some sources suggest its use as a building block in peptide-based medications for chronic pain and inflammation, its primary and well-documented role lies in enabling precise chemical modifications of peptides and proteins.^[1] This document provides detailed application notes and experimental protocols for the use of **H-Phe(4-Ac)-OH** in drug discovery research.

Physicochemical Properties

A summary of the key physicochemical properties of **H-Phe(4-Ac)-OH** is presented in the table below.

Property	Value	Reference
CAS Number	122555-04-8 (free base)	[2]
Molecular Formula	C11H13NO3	[2]
Molecular Weight	207.23 g/mol	[2]
Appearance	White to off-white powder	Chem-Impex
IUPAC Name	(2S)-3-(4-acetylphenyl)-2-aminopropanoic acid	[2]

Key Applications in Drug Discovery

The unique chemical properties of **H-Phe(4-Ac)-OH** make it a valuable component in several drug discovery and development applications:

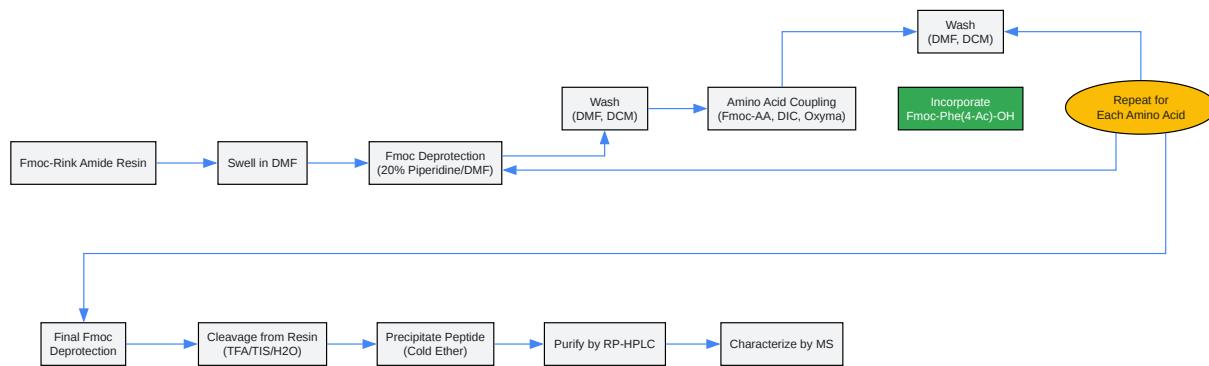
- Site-Specific Bioconjugation: The ketone group on the phenyl ring allows for highly specific covalent modification through oxime ligation with hydroxylamine-containing molecules. This enables the attachment of various payloads to peptides and proteins, including:
 - Fluorescent dyes for imaging and diagnostics.
 - Polyethylene glycol (PEG) to improve pharmacokinetic properties.
 - Cytotoxic drugs for targeted cancer therapy.
 - Spin labels for structural biology studies.[\[3\]](#)
- Solid-Phase Peptide Synthesis (SPPS): **H-Phe(4-Ac)-OH**, typically in its Fmoc-protected form (Fmoc-Phe(4-Ac)-OH), can be readily incorporated into peptide sequences using standard SPPS protocols. This allows for the creation of peptides with a specific site for later modification.
- Genetic Code Expansion: Through the use of an orthogonal tRNA/aminoacyl-tRNA synthetase pair, **H-Phe(4-Ac)-OH** can be incorporated into proteins in response to an amber stop codon (TAG) during protein expression in host organisms like *E. coli*.[\[3\]](#) This technique allows for the site-specific introduction of the ketone handle into recombinant proteins.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Phe(4-Ac)-OH into a Peptide using Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing **H-Phe(4-Ac)-OH** using Fmoc chemistry.

Materials:


- Fmoc-Rink Amide MBHA resin
- Fmoc-amino acids (including Fmoc-Phe(4-Ac)-OH)
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

- Fmoc Deprotection:
 - Drain the DMF.
 - Add a 20% solution of piperidine in DMF to the resin.
 - Shake for 5 minutes. Drain.
 - Repeat the piperidine treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.
 - Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Shake for 2 hours.
 - Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.
 - Wash the resin with DMF (3 times) and DCM (3 times).
- Incorporation of Fmoc-Phe(4-Ac)-OH: Repeat steps 2 and 3 using Fmoc-Phe(4-Ac)-OH as the amino acid to be coupled.
- Chain Elongation: Continue the peptide chain elongation by repeating steps 2 and 3 with the desired Fmoc-amino acids.
- Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:

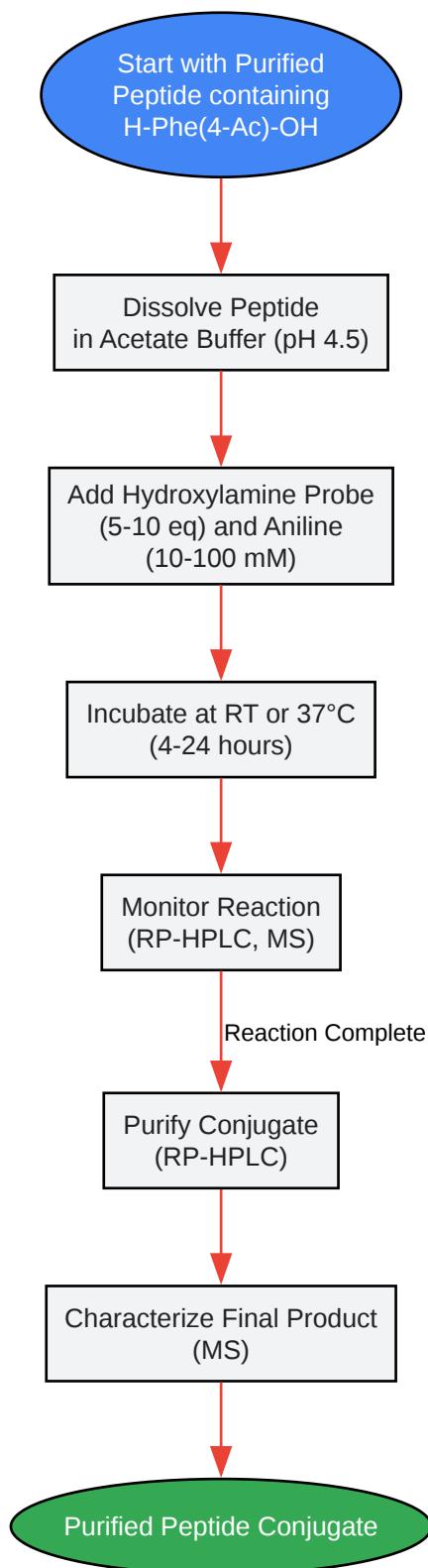
- Wash the resin with DCM and dry under vacuum.
- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
- Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity of the peptide by mass spectrometry.

[Click to download full resolution via product page](#)

Workflow for Solid-Phase Peptide Synthesis of a peptide containing **H-Phe(4-Ac)-OH**.

Protocol 2: Oxime Ligation for Bioconjugation of a Peptide Containing H-Phe(4-Ac)-OH

This protocol describes the conjugation of a hydroxylamine-functionalized molecule to a peptide containing a p-acetyl-L-phenylalanine residue.

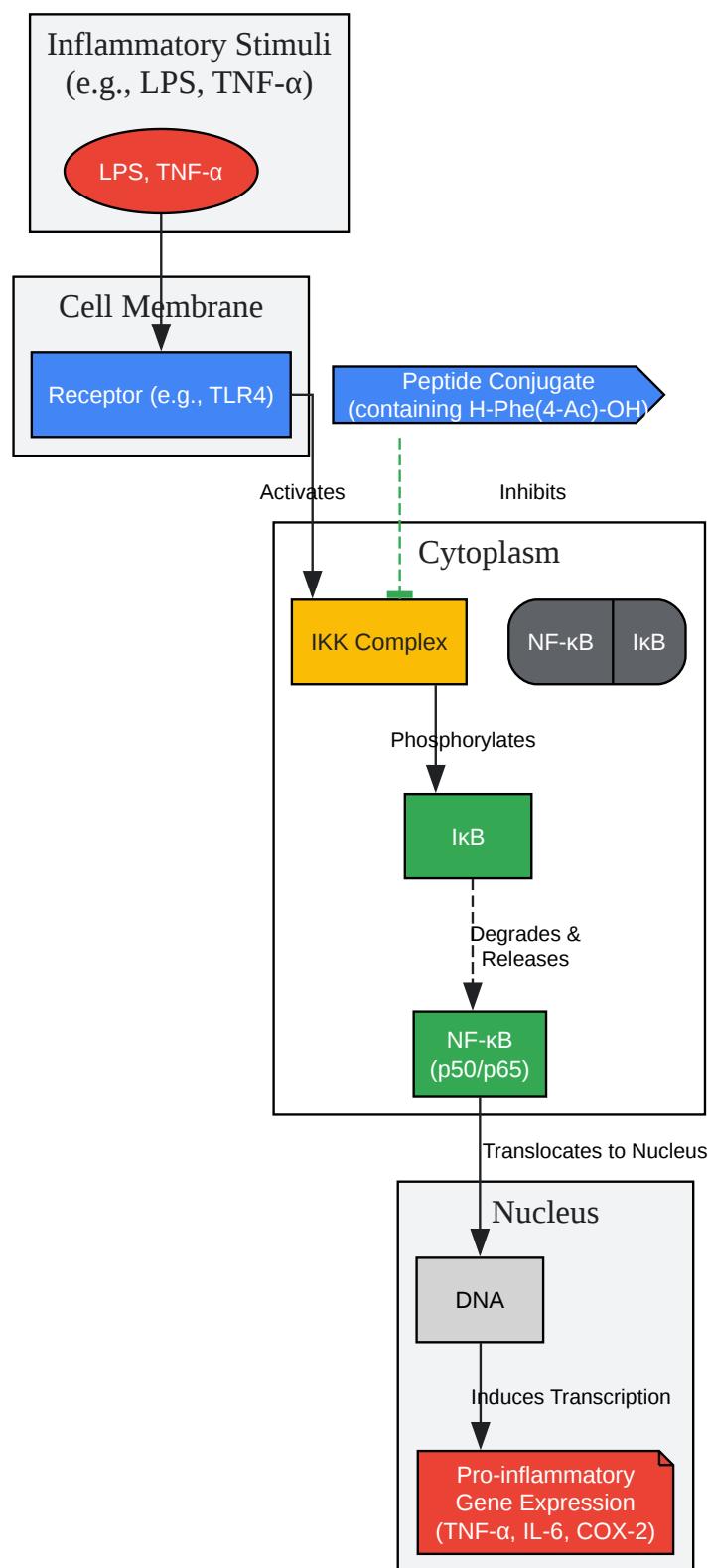

Materials:

- Peptide containing **H-Phe(4-Ac)-OH**
- Hydroxylamine-functionalized molecule (e.g., aminoxy-PEG, hydroxylamine-dye)
- Aniline (as a catalyst)
- Sodium acetate buffer (0.1 M, pH 4.5)
- RP-HPLC for purification
- Mass spectrometer for analysis

Procedure:

- Peptide Dissolution: Dissolve the purified peptide containing **H-Phe(4-Ac)-OH** in the sodium acetate buffer to a final concentration of 1-5 mg/mL.
- Reagent Preparation: Prepare a stock solution of the hydroxylamine-functionalized molecule in a compatible solvent (e.g., water or DMSO) at a concentration 10-50 times higher than the peptide concentration. Prepare a stock solution of aniline in the reaction buffer.
- Ligation Reaction:
 - To the peptide solution, add the hydroxylamine-functionalized molecule to a final molar excess of 5-10 equivalents.
 - Add aniline to a final concentration of 10-100 mM.
 - Incubate the reaction mixture at room temperature or 37°C for 4-24 hours.

- Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry to observe the formation of the conjugated product.
- Purification: Once the reaction is complete, purify the conjugated peptide from excess reagents and unreacted peptide by RP-HPLC.
- Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.


[Click to download full resolution via product page](#)

General workflow for oxime ligation of a peptide containing **H-Phe(4-Ac)-OH**.

Potential Therapeutic Applications and Signaling Pathways

While specific quantitative data for the direct anti-inflammatory or analgesic effects of peptides containing **H-Phe(4-Ac)-OH** as a core pharmacophore are not readily available in the public domain, the ability to conjugate various molecules to peptides opens up possibilities for targeting inflammatory signaling pathways. For instance, a peptide designed to bind to a receptor involved in inflammation could be conjugated with a known anti-inflammatory drug, thereby delivering the drug specifically to the site of inflammation.

One of the key signaling pathways in inflammation is the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Many anti-inflammatory peptides exert their effects by modulating this pathway.^[4]

[Click to download full resolution via product page](#)

Potential modulation of the NF-κB signaling pathway by a peptide conjugate.

A hypothetical peptide conjugate containing **H-Phe(4-Ac)-OH** could be designed to interfere with this pathway, for example, by inhibiting the IKK complex, thereby preventing the release and nuclear translocation of NF- κ B and subsequent expression of pro-inflammatory genes.

Conclusion

H-Phe(4-Ac)-OH is a valuable and versatile non-natural amino acid in the field of drug discovery and development. Its primary utility lies in its ability to serve as a chemical handle for site-specific modification of peptides and proteins, enabling the creation of sophisticated bioconjugates with tailored properties. While its direct role in the pharmacophore of anti-inflammatory or analgesic peptides is not yet extensively documented, the methodologies it enables for creating targeted therapeutics hold significant promise for future drug development efforts. The protocols provided herein offer a foundation for researchers to incorporate this powerful tool into their discovery pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aapep.bocsci.com [aapep.bocsci.com]
- 2. 4-Acetyl-L-phenylalanine | C11H13NO3 | CID 6420123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Function of Plant-Derived Bioactive Peptides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [H-Phe(4-Ac)-OH: A Versatile Tool in Drug Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554237#h-phe-4-ac-oh-in-drug-discovery-and-development>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com